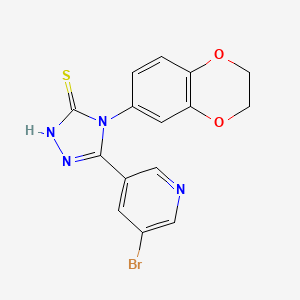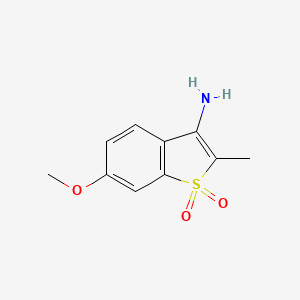![molecular formula C24H24ClN3O2S B11055886 N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11055886.png)
N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the chloro, dimethyl, and benzoyl groups. The final step involves the diallylation of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-diallyl-5-chloro-3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- 2,6-dichloro-N,N-dimethylpyridine-4-amine
Uniqueness
N,N-diallyl-5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H24ClN3O2S |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
5-chloro-4,6-dimethyl-3-[(4-methylbenzoyl)amino]-N,N-bis(prop-2-enyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2S/c1-6-12-28(13-7-2)24(30)21-20(27-22(29)17-10-8-14(3)9-11-17)18-15(4)19(25)16(5)26-23(18)31-21/h6-11H,1-2,12-13H2,3-5H3,(H,27,29) |
InChI Key |
WVZMBJSYDNNXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC3=NC(=C(C(=C23)C)Cl)C)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11055803.png)
![6-methyl-3-({2-oxo-2-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethyl}sulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11055804.png)


![7-(2,4-dimethoxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11055813.png)
![(2E)-2-{[4-(1H-benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B11055821.png)
![methyl 4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11055836.png)
![6-(2,5-Difluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055837.png)

![N-{7-[(3-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11055854.png)
![9-(1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11055855.png)


![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B11055878.png)
